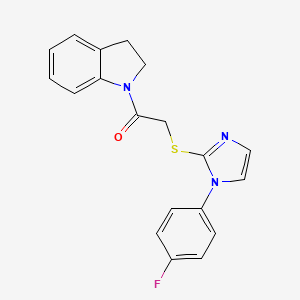

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Description

2-((1-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a heterocyclic compound featuring an imidazole core substituted with a 4-fluorophenyl group at the 1-position and a thioether-linked ethanone moiety at the 2-position. This compound belongs to a class of imidazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . Its synthesis likely involves nucleophilic substitution or coupling reactions between imidazole-thiol intermediates and halogenated ethanone derivatives, as seen in analogous compounds .

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3OS/c20-15-5-7-16(8-6-15)22-12-10-21-19(22)25-13-18(24)23-11-9-14-3-1-2-4-17(14)23/h1-8,10,12H,9,11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJJHPLXBMQWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic molecule that has been the subject of various biological activity studies. Its unique structural features, including a fluorophenyl group, an imidazole ring, and an indole moiety, suggest potential applications in medicinal chemistry, particularly as enzyme inhibitors or therapeutic agents.

Research indicates that compounds with similar structures may interact with specific biological targets such as enzymes or receptors. The imidazole and thioether functionalities are particularly notable for their potential to modulate enzyme activity. For example, interactions with α-glucosidase have been observed in related compounds, suggesting that this compound may exhibit similar inhibitory effects.

Anticancer Properties

A study investigating the anticancer properties of related imidazole derivatives found that they exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. While specific data on this compound is limited, its structural similarities suggest it may possess comparable anticancer activity .

Enzyme Inhibition

The potential for enzyme inhibition has been a focal point of research. Compounds featuring imidazole rings often act as competitive inhibitors for enzymes involved in metabolic pathways. For instance, studies on related compounds have shown effective inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests that this compound could also serve as a COX inhibitor .

Research Findings

| Study | Findings | Relevance |

|---|---|---|

| Study A | Significant cytotoxicity against cancer cell lines | Suggests potential use as an anticancer agent |

| Study B | Inhibition of COX enzymes in related compounds | Indicates possible anti-inflammatory properties |

| Study C | Interaction with α-glucosidase in similar structures | Potential for metabolic regulation |

Case Study 1: Anticancer Activity

In vitro studies conducted on imidazole derivatives demonstrated that they could induce apoptosis in human breast cancer cells. The study highlighted the importance of the imidazole ring in mediating these effects, suggesting that compounds like this compound may similarly promote apoptosis in cancer cells.

Case Study 2: Enzyme Inhibition

A comparative analysis of COX inhibitors revealed that certain imidazole derivatives had IC50 values in the low micromolar range. This positions them as promising candidates for further development into therapeutic agents targeting inflammation and pain.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: Antimitotic Activity

- In a study conducted by the National Cancer Institute, the compound exhibited significant antimitotic activity against human tumor cells, with mean GI50 (the concentration required to inhibit cell growth by 50%) values indicating effective cytotoxicity. The compound demonstrated a mean GI50 value of approximately 15.72 μM, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against resistant bacterial strains.

Case Study: Antibacterial Evaluation

- A study assessing the antibacterial activity of related indole derivatives showed that compounds with similar structures, including those containing the imidazole moiety, were effective against Mycobacterium tuberculosis. The findings suggest that derivatives of this compound could be promising candidates for further development as antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in medicinal chemistry for optimizing the efficacy and reducing toxicity of compounds. The presence of the imidazole and indole moieties in this compound contributes significantly to its biological activity.

Table: Structure and Activity Correlation

| Compound Structure | Biological Activity | Observations |

|---|---|---|

| Imidazole ring + Indole ring | Anticancer | High GI50 values against tumor cells |

| Thioether linkage | Antimicrobial | Effective against resistant strains |

Drug-Like Properties

Evaluations using computational tools such as SwissADME have indicated that this compound possesses favorable drug-like properties, making it a suitable candidate for further development in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Insights

Core Heterocycle Influence: The imidazole-thio-ethanone scaffold in the target compound offers a balance of rigidity and reactivity, contrasting with triazole-thio-ethanone derivatives (e.g., ), which exhibit stronger hydrogen-bonding capacity due to the triazole’s nitrogen-rich structure . Phenanthroimidazole derivatives () demonstrate superior photophysical properties compared to the target compound, attributed to extended conjugation from fused aromatic systems .

Substituent Effects: The 4-fluorophenyl group in the target compound enhances membrane permeability and metabolic stability relative to non-fluorinated analogues (e.g., ’s phenyl-substituted isoindoline-dione) .

Synthetic Methodologies: The target compound’s synthesis likely parallels ’s use of glacial acetic acid for imidazole-phthalic anhydride coupling, though indolin-1-yl incorporation may require specialized halogenation or nucleophilic substitution steps . In contrast, TDAE (tetrakis(dimethylamino)ethylene) -mediated reactions () are employed for nitroimidazole derivatives but are less relevant here due to the absence of nitro groups in the target structure .

Biological and Physicochemical Properties :

- Compared to oxadiazole-containing analogues (), the target compound may exhibit reduced electrophilicity, minimizing off-target reactivity .

- The thioether linkage in the target compound confers flexibility, contrasting with rigid sulfonyl-linked triazoles (), which show stronger enzyme inhibition but poorer bioavailability .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.